molecular formula C8H10O B13333423 6-Ethynyl-2-oxaspiro[3.3]heptane

6-Ethynyl-2-oxaspiro[3.3]heptane

Cat. No.: B13333423
M. Wt: 122.16 g/mol
InChI Key: CRIFSNDIGMNIRI-UHFFFAOYSA-N
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Description

6-Ethynyl-2-oxaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes an ethynyl group and an oxetane ring fused to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-2-oxaspiro[3.3]heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form the spiro compound. The ethynyl group can be introduced through subsequent reactions involving acetylene derivatives .

Industrial Production Methods

Industrial production methods for 6-Ethynyl-2-oxaspiro[3 the scalability of the synthesis process can be challenging, particularly in the removal of by-products and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

6-Ethynyl-2-oxaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethynyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the spirocyclic structure provides stability and rigidity to the molecule. These properties make it a valuable scaffold for the development of new drugs and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-2-oxaspiro[3.3]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

6-ethynyl-2-oxaspiro[3.3]heptane

InChI

InChI=1S/C8H10O/c1-2-7-3-8(4-7)5-9-6-8/h1,7H,3-6H2

InChI Key

CRIFSNDIGMNIRI-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2(C1)COC2

Origin of Product

United States

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